
2-Bromo-8-methylquinoline
Overview
Description
2-Bromo-8-methylquinoline (CAS: 99073-81-1) is a brominated quinoline derivative with a methyl group at the 8-position and a bromine atom at the 2-position of the fused benzene-pyridine scaffold. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and metal-catalyzed cross-coupling reactions . Its structural features—a halogen for electrophilic substitution and a methyl group for steric modulation—make it versatile in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-methylquinoline typically involves the bromination of 8-methylquinoline. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed in the presence of a base like potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azido or cyano derivatives can be formed.
Coupling Products: Various biaryl compounds are synthesized through coupling reactions.
Oxidation Products: Oxidized derivatives of quinoline are obtained.
Scientific Research Applications
2-Bromo-8-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-8-methylquinoline involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecule. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Structural Analogues with Varied Substituent Positions
8-Bromo-2-methylquinoline
- Structure : Bromine at position 8, methyl at position 2.
- Key Differences : The swapped substituent positions alter electronic distribution and intermolecular interactions. Crystallographic studies reveal π-π stacking (centroid distance: 3.76 Å) stabilizing the lattice, a feature critical for solid-state stability .
- Applications : Widely used in medicinal intermediates (e.g., for kinase inhibitors) .
5-Bromo-8-methoxy-2-methylquinoline (CAS: 103862-55-1)
- Structure : Bromine at position 5, methyl at position 2, methoxy at position 7.
- Key Differences : The methoxy group enhances solubility via polar interactions, while bromine at C5 increases electrophilicity for nucleophilic substitutions .
- Applications : Explored in PET/SPECT radiopharmaceuticals due to its halogenated core .
4-Bromo-8-chloro-2-methylquinoline (CAS: 1070879-52-5)
- Structure : Bromine at position 4, chlorine at position 8, methyl at position 2.
- Key Differences: The dual halogenation (Br/Cl) enhances reactivity in Suzuki-Miyaura couplings.
Functional Group Variations
8-Bromo-2-methoxyquinoline
- Structure : Methoxy group at position 2, bromine at position 8.
- Key Differences : Methoxy’s electron-donating effect reduces electrophilicity compared to methyl, altering reaction pathways in palladium-catalyzed aminations .
- Applications : Precursor for fluorescent probes and chelating agents .
8-Bromo-7-fluoro-2-methoxyquinoline (CAS: 1001322-87-7)
- Structure : Bromine at position 8, fluorine at position 7, methoxy at position 2.
- Key Differences : Fluorine’s electronegativity enhances metabolic stability and bioavailability, making this compound valuable in antitumor drug discovery .
Physicochemical and Reactivity Profiles
Biological Activity
2-Bromo-8-methylquinoline is a derivative of quinoline, a heterocyclic compound recognized for its significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound can be described by the following structural formula:
This compound features a bromine atom at the 2-position and a methyl group at the 8-position of the quinoline ring. These substituents influence its chemical reactivity and biological activity.
Target Interactions
Quinoline derivatives, including this compound, interact with various biological targets, primarily enzymes and receptors. Notably, they may inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Biochemical Pathways
The compound has been shown to affect several biochemical pathways, contributing to its antimicrobial and anticancer properties. For instance, quinolines are known to accumulate in the digestive vacuole of malaria parasites, interfering with heme detoxification processes .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogenic bacteria. For example, it showed inhibition zones comparable to standard antibiotics when tested against Pseudomonas aeruginosa and Klebsiella pneumoniae .
Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
Pseudomonas aeruginosa | 22 | 24 |
Klebsiella pneumoniae | 25 | 27 |
Anticancer Potential
Research indicates that derivatives of quinoline, including this compound, have anticancer activity. A study evaluated its cytotoxic effects on HeLa cells (a cervical cancer cell line) and found no significant toxicity at concentrations up to 200 µM . This suggests a favorable therapeutic index for further development.
Case Studies
- Antimalarial Activity : A series of quinoline derivatives were synthesized and tested for their antimalarial properties against Plasmodium falciparum. Compounds similar to this compound demonstrated moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 µg/mL . This highlights the potential for developing new antimalarial agents based on this scaffold.
- Antibacterial Screening : In a comparative study, various quinoline derivatives were screened for antibacterial efficacy against multiple strains. The results indicated that modifications at the bromine and methyl positions significantly influenced antibacterial potency .
Pharmacological Applications
Medicinal Chemistry
Due to its structural characteristics, this compound serves as a versatile building block in medicinal chemistry for synthesizing novel pharmacological agents targeting infectious diseases and cancer.
Industrial Applications
Beyond medicinal uses, this compound is also employed in the production of dyes and pigments due to its unique chemical properties .
Properties
IUPAC Name |
2-bromo-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBSPUHZUXLUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577170 | |
Record name | 2-Bromo-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99073-81-1 | |
Record name | 2-Bromo-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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